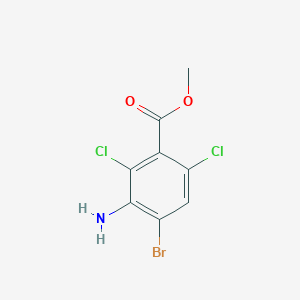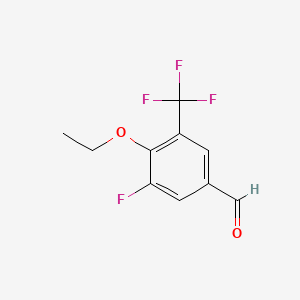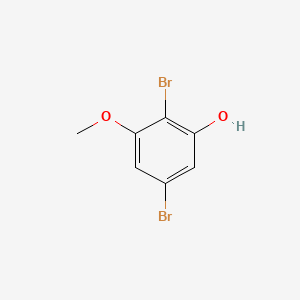
(t-Bu)PhCPhos Pd G3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (t-Bu)PhCPhos Pd G3 involves the coordination of tert-butylphenylphosphine ligands to a palladium center. The process typically includes the following steps:
Ligand Synthesis: tert-Butylphenylphosphine is synthesized through the reaction of tert-butyl chloride with phenylphosphine.
Complex Formation: The ligand is then coordinated to palladium(II) chloride in the presence of a base, such as sodium methanesulfonate, to form the this compound complex
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(t-Bu)PhCPhos Pd G3 is primarily used in various cross-coupling reactions, including:
Buchwald-Hartwig Cross Coupling: Formation of C-N bonds.
Heck Reaction: Formation of C-C bonds.
Hiyama Coupling: Formation of C-C bonds.
Negishi Coupling: Formation of C-C bonds.
Sonogashira Coupling: Formation of C-C bonds.
Stille Coupling: Formation of C-C bonds.
Suzuki-Miyaura Coupling: Formation of C-C bonds
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkyl halides, and various bases such as potassium carbonate and sodium methanesulfonate. The reactions are typically carried out in organic solvents like toluene or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products
The major products formed from these reactions are arylated amines, alkenes, and other substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
(t-Bu)PhCPhos Pd G3 has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: Facilitates the modification of biomolecules for studying biological processes
Medicine: Plays a crucial role in the development of new drugs through the synthesis of bioactive compounds
Industry: Employed in the production of fine chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of (t-Bu)PhCPhos Pd G3 involves the formation of an active palladium(0) species through reductive elimination. This active species then participates in the catalytic cycle of cross-coupling reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the coordination of the palladium center to the substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tBuXPhos Pd G3: Another third-generation Buchwald precatalyst with similar applications but different ligand structure.
BrettPhos Pd G3: Known for its efficiency in arylation reactions.
CPhos Pd G3: Used in similar cross-coupling reactions but with a different ligand environment.
Uniqueness
(t-Bu)PhCPhos Pd G3 stands out due to its exceptional stability, solubility in common organic solvents, and high reactivity in the arylation of sterically hindered primary amines. Its ability to accommodate bulky ligands and its long life in solution make it a preferred choice for many synthetic applications .
Eigenschaften
Molekularformel |
C39H47N3O3PPdS- |
|---|---|
Molekulargewicht |
775.3 g/mol |
IUPAC-Name |
2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C26H33N2P.C12H10N.CH4O3S.Pd/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h8-19H,1-7H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI-Schlüssel |
OZIFSKXMWZAJSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)





![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)





![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
